molecular formula C16H17N5O3 B11968686 7-hydroxy-1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

7-hydroxy-1,3-dimethyl-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B11968686
M. Wt: 327.34 g/mol
InChI Key: JIEJKSOIGFRBEX-UHFFFAOYSA-N
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Description

“7-HO-1,3-DIMETHYL-9-PH-6,7,8,9-TETRAHYDROPYRIMIDO(2,1-F)PURINE-2,4(1H,3H)-DIONE” is a complex organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “7-HO-1,3-DIMETHYL-9-PH-6,7,8,9-TETRAHYDROPYRIMIDO(2,1-F)PURINE-2,4(1H,3H)-DIONE” typically involves multi-step organic reactions. The starting materials are usually simple organic molecules that undergo a series of transformations including alkylation, cyclization, and oxidation.

    Alkylation: The initial step might involve the alkylation of a pyrimidine derivative with a suitable alkylating agent under basic conditions.

    Cyclization: The intermediate product then undergoes cyclization to form the fused ring structure.

    Oxidation: Finally, the compound is oxidized to introduce the hydroxyl group at the 7th position.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

“7-HO-1,3-DIMETHYL-9-PH-6,7,8,9-TETRAHYDROPYRIMIDO(2,1-F)PURINE-2,4(1H,3H)-DIONE” can undergo various chemical reactions including:

    Oxidation: The hydroxyl group at the 7th position can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at various positions on the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules like DNA and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-viral activities.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of “7-HO-1,3-DIMETHYL-9-PH-6,7,8,9-TETRAHYDROPYRIMIDO(2,1-F)PURINE-2,4(1H,3H)-DIONE” involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant properties.

    Theobromine: Another purine derivative found in chocolate, with mild stimulant effects.

    Adenine: A purine base found in DNA and RNA.

Uniqueness

“7-HO-1,3-DIMETHYL-9-PH-6,7,8,9-TETRAHYDROPYRIMIDO(2,1-F)PURINE-2,4(1H,3H)-DIONE” is unique due to its specific structural features, such as the hydroxyl group at the 7th position and the fused ring system. These features may confer unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H17N5O3

Molecular Weight

327.34 g/mol

IUPAC Name

7-hydroxy-1,3-dimethyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

InChI

InChI=1S/C16H17N5O3/c1-18-13-12(14(23)19(2)16(18)24)21-9-11(22)8-20(15(21)17-13)10-6-4-3-5-7-10/h3-7,11,22H,8-9H2,1-2H3

InChI Key

JIEJKSOIGFRBEX-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(CN(C3=N2)C4=CC=CC=C4)O

solubility

>49.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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